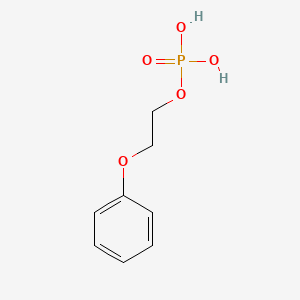
Ethanol, 2-phenoxy-, phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-phenoxy-, phosphate is an organic compound with the molecular formula C8H10O2. It is also known by several other names, including β-Hydroxyethyl phenyl ether, β-Phenoxyethyl alcohol, and Phenoxyethanol . This compound is a colorless, oily liquid with a faint rose-like odor and is commonly used in various industrial and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanol, 2-phenoxy-, phosphate can be synthesized through the hydroxyethylation of phenol. This process involves reacting phenol with ethylene oxide in the presence of an alkaline catalyst such as sodium hydroxide or potassium hydroxide . The reaction typically occurs at elevated temperatures and pressures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in a controlled environment to maintain the desired reaction conditions and to ensure the safety of the process. The product is then purified through distillation and other separation techniques to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Ethanol, 2-phenoxy-, phosphate undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Various nucleophiles, solvents like ethanol or methanol, and catalysts.
Major Products Formed:
Oxidation: Phenoxyacetic acid.
Reduction: Phenoxyethanol.
Substitution: Various substituted phenoxy compounds depending on the nucleophile used.
Scientific Research Applications
Ethanol, 2-phenoxy-, phosphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethanol, 2-phenoxy-, phosphate involves its interaction with microbial cell membranes. It disrupts the cell membrane integrity, leading to leakage of cellular contents and ultimately cell death . This compound is effective against a wide range of bacteria and fungi, making it a valuable preservative and antiseptic .
Comparison with Similar Compounds
Phenoxyethanol: Similar in structure but lacks the phosphate group.
Ethylene glycol monophenyl ether: Another glycol ether with similar properties.
Phenyl cellosolve: A related compound used in similar applications.
Uniqueness: Ethanol, 2-phenoxy-, phosphate stands out due to its phosphate group, which enhances its solubility and reactivity in various chemical reactions. This makes it more versatile and effective in certain applications compared to its analogs .
Properties
CAS No. |
18168-30-4 |
|---|---|
Molecular Formula |
C8H11O5P |
Molecular Weight |
218.14 g/mol |
IUPAC Name |
2-phenoxyethyl dihydrogen phosphate |
InChI |
InChI=1S/C8H11O5P/c9-14(10,11)13-7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,9,10,11) |
InChI Key |
KSTDNMVCVQWPJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOP(=O)(O)O |
Related CAS |
49862-22-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















